molecular formula C9H8N2O2S2 B13264130 Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate

Cat. No.: B13264130
M. Wt: 240.3 g/mol
InChI Key: NMXGTXJOFXDTJA-UHFFFAOYSA-N
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Biological Activity

Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC9H8N2O2S2
Molecular Weight240.3 g/mol
IUPAC NameThis compound
InChI KeyMBHWJIDNLVSKOQ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

  • Cyclization of 2-Aminothiophene : Reacting 2-aminothiophene derivatives with thioamides under acidic conditions.
  • Use of Dehydrating Agents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are often employed to facilitate the cyclization process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For example, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related structures .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to inhibit various kinases involved in cancer cell proliferation. The mechanism of action typically involves:

  • Enzyme Inhibition : Binding to specific kinases or receptors, disrupting cell signaling pathways.
  • Cytotoxic Effects : Inducing apoptosis in cancer cells through modulation of cellular pathways.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against M. tuberculosis, noting that modifications in the thiophene group significantly affected potency .
    • MIC Values : Methyl 2-amino-5-benzylthiazole demonstrated an MIC of 0.06 µg/ml.
    • Comparison with Other Drugs : This compound was found to be more effective than traditional treatments like isoniazid (INH).
  • Anticancer Studies : Various thiazole derivatives have been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
    • IC50 Values : Some compounds showed IC50 values less than those of established chemotherapeutics like doxorubicin.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may inhibit kinases involved in critical signaling pathways, leading to reduced proliferation of cancer cells.
  • Antimicrobial Mechanism : Inhibiting key enzymes in bacterial metabolism contributes to its antimicrobial effects.

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11)

InChI Key

NMXGTXJOFXDTJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CS2

Origin of Product

United States

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